molecular formula C12H16ClNO B1433130 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride CAS No. 34685-21-7

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

Cat. No.: B1433130
CAS No.: 34685-21-7
M. Wt: 225.71 g/mol
InChI Key: DGDHQQAMCAPHEC-UHFFFAOYSA-N
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Description

Historical Context of Benzazepine Derivatives

The historical development of benzazepine chemistry began with a serendipitous discovery that would ultimately revolutionize the field of psychoactive medications. In 1955, Leo Sternbach, a chemist working at Hoffmann-La Roche, accidentally identified the first benzodiazepine, chlordiazepoxide, during research on quinazoline N-oxides. This compound, which would later be marketed as Librium in 1960, emerged from what was initially considered a failed research program, demonstrating how unexpected discoveries can lead to entire new classes of therapeutically important compounds.

The success of chlordiazepoxide prompted intensive investigation into related benzazepine structures, leading to the development of diazepam (Valium) in 1963. These early discoveries established the foundation for what would become one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry. By 1977, benzodiazepines had achieved the distinction of being the most prescribed medications globally, highlighting the tremendous impact of Sternbach's accidental discovery.

The evolution of benzazepine chemistry has been marked by continuous refinement of synthetic methodologies and structural modifications aimed at optimizing biological activity and selectivity. Researchers have developed numerous approaches to access these privileged structures, ranging from traditional cyclization reactions to modern catalytic methods. The development of asymmetric synthetic routes has been particularly significant, as many benzazepine derivatives exhibit chirality, and different enantiomers can display vastly different biological properties.

Historical Milestone Year Significance
Discovery of chlordiazepoxide 1955 First benzodiazepine identified by Leo Sternbach
Market introduction of Librium 1960 First commercial benzodiazepine
Development of diazepam 1963 More potent benzodiazepine variant
Peak prescription rates 1977 Benzodiazepines become most prescribed medications globally
Recognition as privileged structures 1986 Formal designation by Evans and colleagues

The concept of privileged structures was first applied to benzodiazepines in 1986 when Evans and colleagues recognized the remarkable frequency with which the benzodiazepine scaffold appeared among successful therapeutic agents. This recognition formalized what had been observed empirically: certain molecular frameworks possess an inherent ability to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery efforts.

Significance of this compound in Organic Chemistry

The compound this compound occupies a unique position within the broader landscape of benzazepine chemistry due to its specific structural features and synthetic accessibility. The presence of the acetyl group at the 7-position of the tetrahydrobenzazepine ring system provides a reactive handle for further chemical transformations, while the hydrochloride salt form enhances solubility and stability characteristics that are crucial for both synthetic manipulations and potential applications.

The molecular structure of this compound, with its IUPAC designation as 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone hydrochloride, reflects the systematic nomenclature that has evolved to describe complex heterocyclic systems. The compound's molecular weight of 225.71 grams per mole places it within the optimal range for drug-like properties, as defined by Lipinski's rule of five, which establishes guidelines for oral bioavailability based on molecular weight, lipophilicity, and hydrogen bonding capacity.

Recent synthetic developments have demonstrated the versatility of the tetrahydrobenzazepine scaffold in accessing diverse molecular architectures. Advanced methodologies, including palladium-catalyzed enantioselective carbon-hydrogen activation reactions, have enabled the construction of chiral benzazepine derivatives with high stereochemical control. These developments have expanded the synthetic utility of compounds like this compound by providing efficient routes to access enantiomerically pure materials.

Chemical Property Value Analytical Method
Molecular Formula C12H16ClNO Mass spectrometry
Molecular Weight 225.71 g/mol Calculated
SMILES Notation CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl Computational
InChI Key DGDHQQAMCAPHEC-UHFFFAOYSA-N International identifier

The compound's significance extends beyond its individual properties to encompass its role as a representative member of the tetrahydrobenzazepine class. Studies on related compounds have revealed the importance of the seven-membered ring conformation in determining biological activity, with the tetrahydro configuration providing optimal spatial arrangements for target binding. The acetyl substituent at the 7-position introduces additional conformational constraints that can influence both the chemical reactivity and biological properties of the molecule.

Contemporary research has highlighted the utility of benzazepine derivatives in various synthetic applications, including their use as intermediates in the preparation of more complex heterocyclic systems. The development of electrochemical methods for benzazepine synthesis has provided environmentally friendly alternatives to traditional synthetic approaches, utilizing catalytic amounts of ferrocene as an electrocatalytic medium. These green chemistry approaches align with modern sustainability principles while maintaining the efficiency required for practical synthetic applications.

The structural features of this compound also make it a valuable target for studies of stereochemical control in heterocyclic synthesis. Recent advances in asymmetric hydrogenation of cyclic ene-carbamates have demonstrated the feasibility of accessing chiral tetrahydrobenzazepines with high enantiomeric purity. These methodologies have broad implications for the synthesis of optically active pharmaceutical intermediates and highlight the continued importance of benzazepine chemistry in modern organic synthesis.

Properties

IUPAC Name

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHQQAMCAPHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone hydrochloride
  • CAS Number : 34685-21-7
  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 224.71 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds within the benzazepine class often exhibit:

  • Dopamine Receptor Modulation : Many benzazepines show affinity for dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
  • Anticancer Properties : Some studies suggest that derivatives of benzazepines can induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival.

Anticancer Activity

A study examining the anticancer properties of related benzazepine derivatives showed promising results against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purineMCF-70.67 ± 0.18Induction of apoptosis through mitochondrial pathway
1-(2,3,4,5-tetrahydro-1H-benzazepin) derivativesVariousVariesInhibition of cell cycle progression

The above data highlights the potential of these compounds in targeting cancer cells effectively.

Neuropharmacological Effects

Research has also indicated that benzazepine derivatives can influence neurotransmitter systems:

  • Dopaminergic Activity : Compounds similar to 1-(2,3,4,5-tetrahydro-1H-benzazepin) have been shown to act as partial agonists at dopamine receptors.

Case Study 1: Antiproliferative Activity

In a controlled study involving the MCF-7 breast cancer cell line, a series of tetrahydrobenzazepine derivatives were synthesized and tested for their antiproliferative effects. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of a related compound in a rodent model of Parkinson's disease. The results indicated that treatment with the compound led to improved motor function and reduced dopaminergic neuron loss.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone hydrochloride
  • Molecular Formula : C12H16ClNO
  • Molecular Weight : 229.72 g/mol
  • CAS Number : 34685-21-7

Neuropharmacology

Research indicates that derivatives of benzazepines exhibit various neuropharmacological activities. The compound is being investigated for its potential as an anxiolytic and antidepressant agent due to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Antipsychotic Properties

Studies have shown that benzazepine derivatives can function as antagonists at dopamine receptors, suggesting a role in the treatment of schizophrenia and other psychotic disorders. The specific mechanism involves blocking D2 receptors, which can alleviate symptoms of psychosis .

Pain Management

The compound may also have analgesic properties. Preliminary studies suggest that it can inhibit pain pathways in animal models, making it a candidate for further exploration in pain management therapies .

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors in forced swim tests. The results indicated a potential mechanism involving increased serotonin levels in the brain .

Case Study 2: Analgesic Effects

In a controlled trial assessing pain response in animal models, the compound showed considerable effectiveness in reducing hyperalgesia induced by inflammatory agents. The analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Pharmacological Effects

Application AreaObserved EffectReference
NeuropharmacologyAnxiolytic and antidepressant
AntipsychoticD2 receptor antagonism
Pain ManagementAnalgesic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Tetrahydro-Biphenyl Ethanones (Compounds 13 and 14) These compounds, 1-(2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (13) and 1-(2,3,4,5-tetrahydro-[1,1′-biphenyl]-3-yl)ethan-1-one (14), share the ethanone moiety but replace the benzazepine core with a biphenyl-tetrahydro system.

2.1.2. Pyrazole-Based Ethanones (Compound 4) 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (4) contains a pyrazole ring instead of benzazepine. The pyrazole’s electron-withdrawing nitro group enhances stability and directs reactivity toward electrophilic substitution, contrasting with the benzazepine’s basic nitrogen, which may facilitate salt formation and solubility. Compound 4 was used to synthesize antimicrobial 1,3,4-thiadiazoles, suggesting that the target compound’s ethanone group could similarly enable derivatization .

2.1.3. Cyclopentenyl Ethanones (Fragrance Compound) 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one, regulated by IFRA for fragrance use, highlights the ethanone group’s versatility. Its branched cyclopentenyl structure confers volatility and odor properties, unlike the benzazepine derivative’s rigid aromatic system. This comparison underscores how structural variations dictate application: the fragrance compound is volatile, while the benzazepine derivative’s polarity and salt form favor pharmaceutical use .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Benzazepine Hydrochloride ~C₁₁H₁₄ClNO (inferred) ~227.7 (inferred) Seven-membered N-ring, HCl salt
Compound 13/14 (Biphenyl ethanones) C₁₃H₁₆O 188.27 Biphenyl core, no N-heterocycle
Compound 4 (Pyrazole ethanone) C₁₃H₁₃N₃O₃ 259.27 Nitrophenyl-pyrazole, antimicrobial
IFRA Cyclopentenyl ethanone C₁₀H₁₆O 152.23 Branched cyclopentene, volatile

Note: The target compound’s molecular formula and weight are inferred based on structural analysis.

Pharmacological and Toxicological Profiles

While direct data on the target compound are lacking, benzazepines generally exhibit dopaminergic or serotonergic activity (e.g., antipsychotics). The hydrochloride salt improves bioavailability, a feature shared with the triazolo-pyrimidine derivative in , which has a molecular weight of 295.28 g/mol and 95% purity . The IFRA fragrance compound’s safety assessment emphasizes dermal exposure limits, irrelevant to the benzazepine’s likely CNS-targeted applications .

Preparation Methods

Chemical Identity and Basic Characteristics

Parameter Details
Chemical Name 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS Number 34685-21-7
IUPAC Name 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone; hydrochloride
SMILES CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl

Preparation Methods Analysis

General Synthetic Route

The synthesis of This compound typically involves two main steps:

  • Step 1: Formation of the parent ketone compound
    The parent compound, 1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone, is synthesized through established benzazepine ring construction methods, often involving cyclization reactions of appropriate precursors containing aromatic amines and keto-functionalized side chains.

  • Step 2: Conversion to hydrochloride salt
    The free base ketone is then reacted with hydrochloric acid to form the hydrochloride salt. This step improves the compound’s aqueous solubility and stability, which is advantageous for downstream pharmaceutical formulations.

Detailed Synthetic Procedures

Hydrochloride Salt Formation

The parent ketone is dissolved in a suitable solvent (e.g., ethanol or ethereal solvents), and hydrochloric acid gas or aqueous hydrochloric acid is introduced to precipitate the hydrochloride salt. This is a straightforward acid-base reaction, typically carried out at ambient temperature or with slight cooling to control crystallization.

Research Findings and Optimization Notes

  • Solvent Choice: The use of polar solvents such as ethanol or methanol facilitates salt formation and crystallization of the hydrochloride compound.
  • Purification: The hydrochloride salt is commonly purified by recrystallization from solvents like isopropanol or ethyl acetate to enhance purity and yield.
  • Reaction Conditions: Mild acidification conditions prevent decomposition of the ketone moiety and preserve the tetrahydrobenzazepine ring integrity.
  • Yield Considerations: Literature on related benzazepine derivatives reports yields ranging from moderate to high (50-80%) depending on precursor purity and reaction parameters.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Parent ketone synthesis Cyclization of aromatic amine precursors; reflux in toluene or 1,2-dichlorobenzene; acid catalyst (e.g., trifluoromethanesulfonic acid) Formation of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone core structure
Hydrochloride salt formation Reaction with HCl (gas or aqueous) in ethanol or similar solvent Formation of hydrochloride salt with enhanced solubility and stability
Purification Recrystallization from isopropanol or ethyl acetate High purity compound suitable for research use

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, cyclization, and ketone formation. For example, analogous benzazepine derivatives are synthesized using reflux conditions with reagents like N-chlorosuccinimide in carbon tetrachloride, followed by recrystallization (e.g., ethanol) for purification . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions.

Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Purity validation requires orthogonal techniques:

  • HPLC/UV-Vis : Monitor λmax (~255 nm) for characteristic absorbance .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C13H16ClNO).
  • NMR : Analyze 1H/13C spectra to verify benzazepine ring protons (δ 2.8–3.5 ppm for tetrahydro protons) and ketone carbonyl (δ ~200 ppm in 13C) .
  • X-ray Crystallography : Resolve structural ambiguities using single-crystal diffraction .

Q. What storage conditions ensure long-term stability of this hydrochloride salt?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Stability studies indicate ≥5-year integrity under these conditions when moisture is minimized . Pre-use analysis (e.g., TLC or HPLC) is recommended to confirm stability, especially after prolonged storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during scale-up synthesis?

  • Methodological Answer : Impurity analysis should follow pharmacopeial guidelines, such as those for benazepril hydrochloride, where HPLC relative retention times (RRT) and peak area thresholds (e.g., ≤0.5% for any single impurity, ≤2.0% total) are critical . Use gradient elution with C18 columns and UV detection (e.g., 220 nm) to separate byproducts. For persistent discrepancies, employ LC-MS to identify structural modifications (e.g., oxidation or dimerization).

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40–60°C for 24–72 hours.
  • Oxidative Stress : Treat with 3% H2O2 at room temperature.
  • Thermal Analysis : Use TGA/DSC to assess decomposition thresholds.
    Monitor degradation products via HPLC-MS and correlate with kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or polymorphic forms. For example, benzazepine ring puckering can shift proton environments. Use variable-temperature NMR to detect dynamic processes . For crystalline samples, compare experimental X-ray diffraction data with computational predictions (e.g., DFT-optimized structures) .

Q. What strategies mitigate solvent interference in recrystallization for high-purity yields?

  • Methodological Answer : Screen solvents (e.g., ethanol, dichloromethane/water mixtures) using solubility parameters (Hansen solubility sphere). For hygroscopic compounds, employ anhydrous ethanol with controlled cooling rates (e.g., 0.5°C/min) to optimize crystal growth. Additive-assisted crystallization (e.g., seed crystals) can reduce solvent inclusion .

Data Interpretation & Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC50/IC50. Validate with replicates (n ≥ 3) and assess confidence intervals. For receptor binding assays, apply the Cheng-Prusoff equation to correct for ligand concentration .

Q. How should researchers validate computational docking results for benzazepine derivatives?

  • Methodological Answer : Cross-validate docking scores (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC). Perform molecular dynamics simulations (100 ns) to assess binding pose stability. Compare with known benzazepine-protein complexes (e.g., dopamine receptors) to identify conserved interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride
Reactant of Route 2
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.